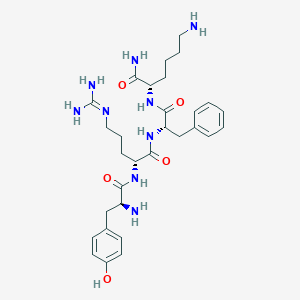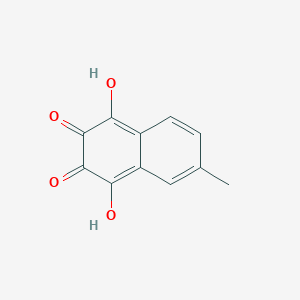
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione, also known as lawsone, is a natural organic compound found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a dye for hair, skin, and nails. Recently, lawsone has gained attention for its potential therapeutic properties, particularly in the fields of cancer research and wound healing.
Mecanismo De Acción
Lawsone exerts its anticancer effects through multiple mechanisms. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis. Lawsone also inhibits the activity of various enzymes involved in cell proliferation, such as topoisomerase and telomerase. In wound healing, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione promotes the expression of growth factors and cytokines, which stimulate cell migration and proliferation.
Efectos Bioquímicos Y Fisiológicos
Lawsone has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. It also has anti-inflammatory effects, which can reduce inflammation and pain. Lawsone has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Lawsone is also relatively easy to synthesize or extract from the henna plant. However, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione has low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its bioavailability and efficacy.
Direcciones Futuras
1. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione as a chemopreventive agent, which can prevent cancer before it develops.
2. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
3. Developing novel drug delivery systems for 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione to improve its solubility and bioavailability.
4. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in combination with other anticancer agents to enhance their efficacy.
5. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on other diseases, such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
Lawsone can be extracted from the leaves of the henna plant using various solvents such as ethanol, methanol, or water. It can also be synthesized from 2-hydroxy-1,4-naphthoquinone through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Lawsone has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Lawsone acts by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been investigated for its wound healing properties. Lawsone has been shown to promote cell migration and proliferation, as well as increase collagen synthesis in wound healing.
Propiedades
Número CAS |
120376-90-1 |
|---|---|
Nombre del producto |
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione |
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2,3-dihydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
Clave InChI |
OKMHNTCFFYTSJO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
SMILES canónico |
CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |
Sinónimos |
1,4-Naphthalenedione, 2,3-dihydroxy-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





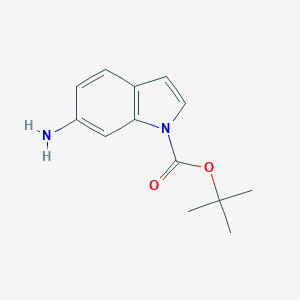
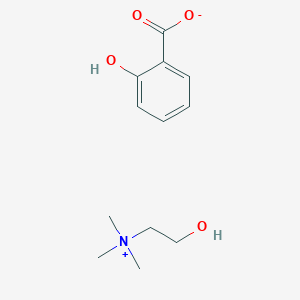

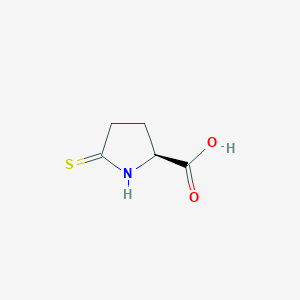
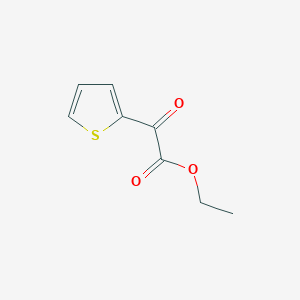
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
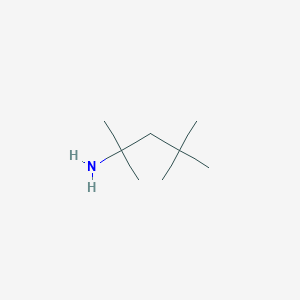
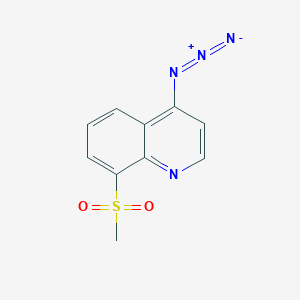
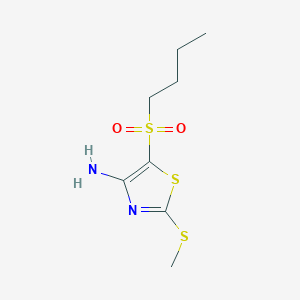
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
